2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide
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Overview
Description
2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that features a triazolothiadiazine core. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions. The fusion of triazole and thiadiazine rings in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This reaction typically requires specific reaction conditions, such as the presence of a strong acid catalyst and controlled temperature. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it is used as a synthetic intermediate in the preparation of other biologically active compounds, further expanding its utility in pharmaceutical research .
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. The triazolothiadiazine core can form hydrogen bonds and other interactions with target receptors, leading to modulation of their activity . This compound may inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways, resulting in its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings. The unique fusion of these rings in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C14H16N4O2S/c1-2-20-11-7-4-3-6-10(11)12(19)15-13-16-17-14-18(13)8-5-9-21-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,16,19) |
InChI Key |
AGEOPVZPMXWBET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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